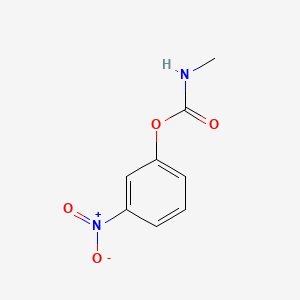

3-Nitrophenyl methylcarbamate

Description

Contextualization of the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group, with the general structure R₂NC(O)OR', is an ester of carbamic acid (NH₂COOH). wikipedia.org Structurally, it can be considered a hybrid of an amide and an ester, which influences its chemical and physical properties. masterorganicchemistry.comacs.org Carbamates are notable for their stability and are widely utilized in organic synthesis. nih.gov

One of the most significant roles of the carbamate group in organic chemistry is as a protecting group for amines. masterorganicchemistry.comnih.gov The nitrogen atom in a carbamate is significantly less nucleophilic than that in an amine, effectively masking the amine's reactivity. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the amine functionality. masterorganicchemistry.com Popular carbamate protecting groups include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). masterorganicchemistry.com

Furthermore, the carbamate linkage is a key structural motif in many biologically active molecules and approved therapeutic agents. acs.org It can act as a peptide bond surrogate in medicinal chemistry, offering increased metabolic stability. acs.orgnih.gov The ability of the carbamate group to participate in hydrogen bonding and to impose a degree of conformational restriction is also crucial for its interaction with biological targets like enzymes and receptors. acs.orgnih.gov

The synthesis of carbamates can be achieved through several routes, including the reaction of an isocyanate with an alcohol, the alcoholysis of a carbamoyl (B1232498) chloride, or the reaction of a chloroformate with an amine. wikipedia.org

Significance of Nitrophenyl Substituents in Carbamate Chemistry

The presence of a nitrophenyl group attached to the carbamate functionality significantly influences the molecule's reactivity. The nitro group (NO₂) is a strong electron-withdrawing group, which has several important consequences.

Firstly, the electron-withdrawing nature of the nitro group makes the phenyl ring electron-deficient. This, in turn, makes the nitrophenyl group a good leaving group in nucleophilic substitution reactions. emerginginvestigators.org This property is particularly exploited in the use of nitrophenyl-activated carbonates for the synthesis of a wide range of carbamates. acs.orgnih.gov For instance, p-nitrophenyl chloroformate is reacted with an alcohol to form an activated carbonate, which then readily reacts with an amine to yield the desired carbamate. acs.orgnih.gov

Secondly, the position of the nitro group on the phenyl ring (ortho, meta, or para) affects the electronic properties and, consequently, the reactivity of the carbamate. The p-nitrophenyl group, for example, is often used to create base-labile protecting groups. emerginginvestigators.org The hydrolysis of p-nitrophenyl carbamates in basic conditions releases the highly colored p-nitrophenolate ion, which allows for the spectroscopic monitoring of the deprotection reaction. emerginginvestigators.org

The hydrolysis of aryl carbamates, including those with nitrophenyl substituents, has been a subject of mechanistic studies. Evidence suggests that the reaction can proceed through an elimination-addition (E1cB) mechanism, involving the formation of an isocyanate intermediate, especially with good leaving groups like nitrophenoxide. rsc.org

Research Landscape of 3-Nitrophenyl Methylcarbamate and Related Isomers

The research surrounding this compound and its isomers, 2-nitrophenyl methylcarbamate and 4-nitrophenyl methylcarbamate, is primarily focused on their synthesis and their role as intermediates in the preparation of other chemical entities.

This compound itself is documented as an intermediate in the synthesis of other compounds. For example, it is mentioned as an intermediate in the synthesis of Formetanate-d6, an insecticide and acaricide. theclinivex.com It has also been identified as an impurity in the synthesis of Rivastigmine, a pharmaceutical used for the treatment of Alzheimer's disease. ontosight.aibiorbyt.com

The synthesis of substituted phenyl N-methylcarbamates often involves the reaction of the corresponding nitrophenol with a methylcarbamoyl chloride or a similar reagent. ontosight.ai For instance, 3-nitrophenyl dimethylcarbamate (B8479999) can be synthesized from 3-nitrophenol (B1666305) and dimethylcarbamoyl chloride. ontosight.ai A general method for preparing substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of a substituted phenyl chlorocarbonate with a substituted 2-(aminomethyl)phenol. mdpi.com

The isomers of nitrophenyl methylcarbamate exhibit different properties based on the position of the nitro group. While specific comparative studies on the methylcarbamate isomers are not extensively detailed in the provided search results, the general principles of positional isomerism in nitrophenyl compounds apply. The electronic and steric effects of the nitro group's position influence the reactivity and physical properties of the molecule.

Below is a table summarizing some of the key properties of this compound and its para-isomer, 4-nitrophenyl methylcarbamate.

| Property | This compound | 4-Nitrophenyl methylcarbamate |

| IUPAC Name | methyl N-(3-nitrophenyl)carbamate nih.gov | (4-nitrophenyl) N-methylcarbamate nih.gov |

| CAS Number | 2189-61-9 nih.gov | 5819-21-6 nih.gov |

| Molecular Formula | C₈H₈N₂O₄ nih.gov | C₈H₈N₂O₄ nih.gov |

| Molecular Weight | 196.16 g/mol nih.gov | 196.16 g/mol nih.gov |

| XLogP3 | 1.5 nih.gov | 1.5 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6132-21-4 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(3-nitrophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

AJJNBMROCIVVSU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 3-Nitrophenyl Methylcarbamate and its Analogs

The preparation of this compound and its analogs can be achieved through several synthetic strategies, each offering distinct advantages depending on the desired scale and substrate scope.

Preparation from Aryl Chloroformates and Amines

A primary and widely utilized method for the synthesis of aryl carbamates, including this compound, involves the reaction of an aryl chloroformate with an amine. nih.govgoogle.com Specifically, nitrophenyl chloroformates, such as 4-nitrophenyl chloroformate, are common reagents for this transformation. nih.govacs.orgresearchgate.net The reaction typically proceeds by treating the aryl chloroformate with the appropriate amine in the presence of a base. For instance, the synthesis of O-phenyl-N-(4-nitrophenyl) carbamate (B1207046) is achieved by reacting phenyl chloroformate with 4-nitroaniline. This nucleophilic substitution reaction is a versatile method for creating the carbamate linkage.

The process can be adapted for solid-phase synthesis, allowing for the generation of large combinatorial libraries of carbamates. acs.org The use of reagents like p-nitrophenyl chloroformate (PNPCOCl) with an alcohol in the presence of a base yields activated carbonates, which are effective for alkoxycarbonylating amines. nih.govacs.org This two-step approach, where an aryl chloroformate is first reacted with an alcohol to form a mixed carbonate, which then reacts with an amine, is a common strategy. nih.govacs.org

| Reagent 1 | Reagent 2 | Base | Product | Reference |

| p-Nitrophenyl chloroformate | Amine | Pyridine | Aryl Carbamate | researchgate.net |

| Phenyl chloroformate | 4-Nitroaniline | Not Specified | O-Phenyl-N-(4-nitrophenyl) carbamate | |

| Aryl chloroformate | Amino alcohol | Not Specified | Carbamate intermediate | google.com |

One-Pot Condensation Reactions for Carbamatoalkyl Naphthols

One-pot, three-component condensation reactions provide an efficient pathway to synthesize carbamatoalkyl naphthols. This method involves the reaction of a naphthol (like 2-naphthol), an aldehyde, and a carbamate (such as methyl, ethyl, or benzyl (B1604629) carbamate) in the presence of a catalyst. niscpr.res.insioc-journal.cnajol.infoajol.infoscispace.com Various catalysts have been explored for this transformation, including copper chloride, copper benzenesulfonate, and cerium ammonium (B1175870) nitrate, often under solvent-free conditions. niscpr.res.insioc-journal.cnajol.infoajol.info

The reaction mechanism is believed to proceed through the formation of an ortho-quinone methide (o-QM) intermediate, generated from the reaction of the naphthol and aldehyde, which then reacts with the carbamate nucleophile. niscpr.res.inajol.info This methodology is advantageous due to its operational simplicity, mild reaction conditions, and often excellent yields. ajol.infoscispace.com

A range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction. scispace.com The choice of catalyst and reaction conditions, such as temperature, can significantly influence the reaction's efficiency. niscpr.res.insioc-journal.cn

| Catalyst | Reactants | Conditions | Product | Reference |

| Copper Chloride | 2-Naphthol, Aldehydes, Carbamates | Solvent-free, 70°C | Carbamatoalkyl Naphthols | niscpr.res.in |

| Copper Benzenesulfonate | 2-Naphthol, Aldehydes, Carbamates | Solvent-free, Thermal | Carbamatoalkyl Naphthols | sioc-journal.cn |

| Cerium Ammonium Nitrate | 2-Naphthol, Aldehydes, Carbamates | Solvent-free, 70°C | Carbamatoalkyl Naphthols | ajol.infoajol.info |

| Brønsted-acidic Ionic Liquids | β-Naphthol, Aromatic Aldehydes, Carbamates | Solvent-free, 90°C | Carbamatoalkyl Naphthols | scispace.com |

Synthesis of Activated Nitrophenyl Carbamates as Reagents

Activated nitrophenyl carbamates are valuable reagents in organic synthesis, particularly for the preparation of other carbamates and ureas. researchgate.net The nitro group in the phenyl ring enhances the reactivity of the carbamate, making the nitrophenoxy group a good leaving group.

The synthesis of these activated carbamates can be achieved by reacting bis(o-nitrophenyl) carbonate or di(2-pyridyl) carbonate with amines. researchgate.net For example, reacting bis(o-nitrophenyl) carbonate with an aliphatic amine under mild conditions yields the corresponding o-nitrophenyl carbamate in high yields. researchgate.net These activated carbamates can then be used in subsequent reactions. For instance, a benzyl-o-nitrophenyl carbamate can react with a diamine to produce bis-ureas. researchgate.net

Another approach involves the use of p-nitrophenyl chloroformate, which reacts with an alcohol to form an activated carbonate. This carbonate can then be reacted with an amine to furnish the desired carbamate. nih.govacs.org

| Activating Reagent | Amine/Alcohol | Product | Application | Reference |

| Bis(o-nitrophenyl) carbonate | Aliphatic amines | o-Nitrophenyl carbamates | Synthesis of bis-ureas | researchgate.net |

| p-Nitrophenyl chloroformate | Alcohols | Activated p-nitrophenyl carbonates | Alkoxycarbonylation of amines | nih.govacs.org |

| Di(2-pyridyl) carbonate | Alcohols | Mixed carbonates | Synthesis of various carbamates | researchgate.net |

Formation of Sulfide (B99878) Derivatives of Phenylcarbamates

The introduction of sulfur-containing functional groups into organic molecules is a significant area of research. While direct synthesis of sulfide derivatives of phenylcarbamates is not extensively detailed, general methods for sulfide synthesis can be considered. One-pot, thiol-free methods have been developed for the synthesis of sulfides and sulfoxides from benzyl bromides using potassium thioacetate. nih.gov Another approach involves the palladium-catalyzed decarbonylative thioetherification of carboxylic acids with thioesters to form sulfides. rsc.org

Derivatization and Functionalization Strategies

Further chemical modifications of the basic phenylcarbamate structure can lead to compounds with tailored properties. A key example is the introduction of phosphonate (B1237965) groups.

Introduction of Phosphonate Groups

The incorporation of phosphonate groups (C−PO(OR)₂) into organic molecules can significantly alter their physicochemical properties, such as increasing solubility in polar media and providing anchor points for immobilization. mdpi.comwikipedia.orgphosphonates.org Phosphonates are also recognized as stable bioisosteres for phosphates. wikipedia.org

A common method for introducing a phosphonate group is through the phosphonylation of bromo-substituted aromatic compounds. mdpi.com For instance, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines with triethyl phosphite (B83602) under visible light has been demonstrated. mdpi.com This transition-metal-free method proceeds via a photoinduced aryl radical that reacts with the phosphite. mdpi.com

In the context of carbamates, phosphonate groups can be introduced into molecules that also contain a carbamate functionality. For example, a complex molecule, di-(4-acetamidophenyl) 1-(benzyloxycarbonylamino)-2-[(4-guanidino)phenyl]ethanephosphonate, features a phosphonate group attached to an ethane (B1197151) backbone that also contains a benzyloxycarbonylamino group, which is a type of carbamate. ontosight.ai Such multifunctional compounds are of interest in medicinal chemistry. ontosight.aigoogle.com

| Starting Material | Reagent | Method | Product | Reference |

| Bromo-substituted 1,10-phenanthrolines | Triethyl phosphite | Photoredox catalysis (Eosin Y, visible light) | Phosphonate-substituted 1,10-phenanthrolines | mdpi.com |

| Immunomodulatory compounds | Not Specified | Connection to phosphonate groups | Phosphonate-containing analogues | google.com |

Synthesis of Carbamoyl (B1232498) Chlorides as Intermediates

While carbamoyl chlorides are common reagents for synthesizing carbamates, their direct synthesis from stable carbamates like this compound is not a standard or favorable transformation. Instead, nitrophenyl carbamates are widely used as stable and safer surrogates for carbamoyl chlorides. acs.orgnih.govacs.org

The generation of carbamoyl chlorides often requires toxic and hazardous reagents such as phosgene. acs.org Furthermore, the resulting carbamoyl chlorides are frequently unstable, highly reactive, and susceptible to hydrolysis, making them difficult to store and handle. acs.orgontosight.ai

Nitrophenyl carbamates, being stable, often crystalline solids, provide a convenient alternative. They act as effective "carbamoyl transfer reagents" that react with nucleophiles like alcohols and amines under controlled conditions to yield the desired carbamate or urea (B33335) products, respectively. acs.orgorganic-chemistry.org This approach circumvents the need to handle the more problematic carbamoyl chloride intermediates directly. The synthesis of the anti-Alzheimer's drug Rivastigmine, for instance, can be achieved by treating a phenol (B47542) with N-ethyl,N-methyl carbamoyl chloride, but research has also explored alternative syntheses using activated carbamates to avoid direct use of the chloride. acs.orgnih.gov

Directed Chemical Transformations

The functional groups within this compound—specifically the nitro group—can be selectively targeted for chemical modification.

Reduction of Nitro Aromatic Systems in Carbamates

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it converts an electron-withdrawing group into a versatile nucleophilic amino group. jsynthchem.com This transformation is readily achievable on carbamate-containing molecules.

A variety of methods exist for this reduction, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using reagents like iron in acidic media or tin(II) chloride. wikipedia.org More modern and efficient methods have been developed for this purpose. One such protocol employs a combination of sodium borohydride (B1222165) (NaBH₄) with a catalytic amount of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in an aqueous acetonitrile (B52724) solvent system. asianpubs.org This system reduces a wide range of nitroarenes to their corresponding anilines rapidly and in high yields at room temperature. asianpubs.org Another effective system utilizes NaBH₄ in the presence of tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in ethanol. jsynthchem.com

Interactive Table: Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent System | Solvent | Temperature | Reaction Time | Product | Ref. |

|---|---|---|---|---|---|

| NaBH₄ / cat. NiCl₂·6H₂O | CH₃CN / H₂O | Room Temp. | 5-20 min | Aryl amine | asianpubs.org |

| NaBH₄ / cat. Ni(PPh₃)₄ | Ethanol | Room Temp. | Not specified | Aryl amine | jsynthchem.com |

| Catalytic Hydrogenation | Various | Various | Various | Aryl amine | wikipedia.org |

In addition to complete reduction to the amine, more selective transformations are possible. The enzymatic reduction of nitroaromatics can yield hydroxylamine (B1172632) derivatives. For example, 3-nitrophenol (B1666305) nitroreductase, an enzyme found in Ralstonia eutropha, catalyzes the chemoselective reduction of aromatic nitro groups to the corresponding hydroxylamino groups in the presence of NADPH as a cofactor. nih.gov This enzymatic approach demonstrates a high degree of selectivity not always achievable with standard chemical reductants. nih.gov

Mechanistic Investigations of Chemical Reactions

Hydrolytic Reaction Mechanisms

The hydrolysis of carbamates, particularly under alkaline conditions, has been a subject of extensive mechanistic study. The reaction pathways for aryl carbamates like 3-Nitrophenyl methylcarbamate are influenced by factors such as pH, temperature, and the electronic nature of substituents on the aromatic ring.

The alkaline hydrolysis of aryl N-methylcarbamates is subject to kinetic investigation to determine reaction rates and understand the catalytic role of hydroxide (B78521) ions. Studies on analogous compounds, such as ethiofencarb (B1671403) [2-ethylthiomethyl(phenyl)‐N‐methylcarbamate], show that the hydrolysis follows a first-order kinetic model. researchgate.net The rate of hydrolysis is significantly dependent on pH and temperature. researchgate.net For similar compounds like p-nitrophenyl acetate (B1210297), the second-order rate constant (kN) for alkaline hydrolysis increases dramatically with the addition of an organic cosolvent like DMSO to water. scholaris.ca For instance, the kN value for p-nitrophenyl acetate increases from 11.6 M⁻¹s⁻¹ in water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO. scholaris.ca This enhancement is attributed to the destabilization of the hydroxide ion in the ground state upon the addition of DMSO. scholaris.ca

The lack of general base catalysis in the hydrolysis of some N-methylcarbamates suggests a specific type of elimination mechanism rather than a bimolecular nucleophilic substitution (BAc2) mechanism under certain conditions. researchgate.net The activation energy for the alkaline hydrolysis of ethiofencarb has been calculated, and the positive activation entropy (+100.07 J mol⁻¹ K⁻¹) provides further insight into the dissociative nature of the transition state. researchgate.net

| mol % DMSO | kN (M⁻¹s⁻¹) |

|---|---|

| 0 (H₂O) | 11.6 |

| 80 | 32,800 |

Two primary mechanisms are often considered for the alkaline hydrolysis of aryl carbamates: a stepwise BAc2 mechanism involving a tetrahedral intermediate and an elimination-addition mechanism proceeding via an isocyanate intermediate (E1cB).

For many aryl N-methylcarbamates, the hydrolysis is proposed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This pathway involves a fast, reversible deprotonation of the carbamate (B1207046) nitrogen by a base (OH⁻) to form an N-anion. This is followed by the rate-determining step: the expulsion of the aryloxide leaving group to form a highly reactive methyl isocyanate intermediate. The methyl isocyanate is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. researchgate.net The positive entropy of activation observed for some carbamates supports this dissociative E1cB mechanism. researchgate.net

In other cases, particularly with different nucleophiles or substrates, a stepwise mechanism through a tetrahedral intermediate is favored. For the reaction of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines, the proposed reaction scheme involves two tetrahedral intermediates: one zwitterionic (T+/-) and one anionic (T⁻). researchgate.net The formation of the zwitterionic intermediate occurs through the nucleophilic attack of the amine on the carbonyl carbon. researchgate.net Depending on the specific reactants, either the formation of this intermediate or its subsequent decomposition can be the rate-determining step. researchgate.net For the alkaline hydrolysis of esters like p-nitrophenyl acetate, studies suggest a stepwise mechanism where the expulsion of the leaving group from the addition intermediate occurs after the rate-determining step. scholaris.ca

The position and electronic nature of substituents on the phenyl ring significantly affect the rate of hydrolysis. This is often quantified using the Hammett equation, which relates reaction rates to the substituent constant (σ).

For the hydrolysis of Y-substituted phenyl phenyl carbonates, linear Hammett plots (ρ vs. σ) are generated, indicating a consistent mechanism across the series. researchgate.net In the alkaline hydrolysis of para- and meta-substituted benzoyl-chymotrypsins, electron-withdrawing substituents facilitate the deacylation step, resulting in a Hammett ρ value of +2.1. researchgate.net

In the context of this compound, the nitro group is a strong electron-withdrawing group. When positioned at the meta-position, it primarily exerts an inductive electron-withdrawing effect (-I) with a less significant resonance effect compared to a para-substituent. This electron withdrawal makes the aryloxy group a better leaving group, thus accelerating the rate of hydrolysis. Studies on the aminolysis of 3-nitrophenyl 4-methylphenyl thionocarbonate show that the rate coefficient for the formation of the tetrahedral intermediate is lower compared to its 4-nitro isomer. researchgate.net This is because the stronger electron-withdrawal from the 4-nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net Similarly, the rate of expulsion of the leaving group is also affected by the substituent's position. researchgate.net

| Reaction | ρ Value |

|---|---|

| Alkaline hydrolysis of acyl-substituted p-nitrophenyl benzoates | ~2.02 |

| Deacylation of substituted benzoyl-chymotrypsins | 2.1 |

Photochemical Reaction Pathways

Aromatic carbamates can undergo degradation upon exposure to ultraviolet light. The mechanism of this direct photolysis involves the absorption of photons, leading to excited electronic states and subsequent bond cleavage.

The direct photolysis of aromatic carbamates in aqueous environments is initiated by the absorption of sunlight (>290 nm). nih.gov The process begins with the molecule being promoted to an excited singlet state (S). nih.gov For some carbamates with conjugated structures, the triplet state (T) may also play a role. nih.gov

Upon excitation, the primary step in the photodecomposition of many carbamates is the cleavage of the carbamate group. dss.go.th For example, in the photolysis of the pesticide carbofuran, the initial reaction is the cleavage of the ester C-O bond, forming carbamic acid and a phenolic derivative. nih.govdss.go.th The carbamic acid is unstable and readily decomposes into carbon dioxide and methylamine. dss.go.th The quantum yields of direct photolysis can be influenced by the solvent, with values often being lower in water compared to less polar organic solvents like methanol (B129727) or n-hexane. nih.gov

Bond cleavage in photochemical reactions can occur through two primary pathways: homolytic and heterolytic fission. wikipedia.org

Homolytic cleavage (or homolysis) involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. wikipedia.org

Heterolytic cleavage (or heterolysis) involves the asymmetrical breaking of a bond, where one fragment retains both bonding electrons, leading to the formation of a cation and an anion. wikipedia.org

In the direct photolysis of methylcarbamate aromatic esters, laser flash photolysis experiments have shown that upon excitation, the molecule can generate both radical cations (S•+) and phenoxyl radicals (S-O•). nih.gov The phenoxyl radical is predominantly formed through the homolytic cleavage of the C-O ester bond. nih.gov This is a key step in the degradation pathway. The resulting phenoxyl radical can then abstract a hydrogen atom from solvent molecules to form a stable phenol (B47542). nih.gov The initial formation of a radical cation suggests that an electron transfer process can also occur, which may then convert to the phenoxyl radical. nih.gov Therefore, the primary bond cleavage process in the direct photolysis of such carbamates is considered to be homolytic.

Thermal Decomposition Processes

The thermal decomposition of O-nitrophenyl carbamates, including the methyl derivative, has been investigated as a method for synthesizing benzofurazan (B1196253). cdnsciencepub.com Studies have shown that heating alkyl N-(o-nitrophenyl)carbamates to temperatures between 250-270°C leads to their thermal breakdown. cdnsciencepub.com

One of the key mechanistic questions in the pyrolysis of these carbamates is the potential role of an isocyanate intermediate. cdnsciencepub.com It was considered that the carbamate could first decompose into o-nitrophenyl isocyanate, which would then cyclize to form benzofurazan. cdnsciencepub.com However, when o-nitrophenyl isocyanate itself was subjected to the same pyrolytic conditions, it yielded only a very small amount of benzofurazan (approximately 5%), with the majority of the product being a black tar. cdnsciencepub.com This finding suggests that the formation of benzofurazan from the thermal decomposition of methyl N-(o-nitrophenyl)carbamate does not primarily proceed through an o-nitrophenyl isocyanate intermediate. cdnsciencepub.com

The rate of heating has been identified as a critical factor influencing the yield of the pyrolysis reaction. cdnsciencepub.com A slow heating process results in a significantly lower yield of benzofurazan, around 10%. cdnsciencepub.com In contrast, rapid heating to the decomposition temperature can substantially increase the yield. cdnsciencepub.com This observation is attributed to the potential for a competing reaction that forms the isocyanate, which is minimized by rapid heating. cdnsciencepub.com

The primary cyclization product from the pyrolysis of methyl N-(o-nitrophenyl)carbamate is benzo-2,1,3-oxadiazole, commonly known as benzofurazan. cdnsciencepub.com This reaction provides a practical method for the synthesis of pure benzofurazan. cdnsciencepub.com The methyl derivative of the N-(o-nitrophenyl)carbamate series has been found to give the optimal yields of this cyclized product. cdnsciencepub.com

The yield of benzofurazan is highly dependent on the reaction conditions, particularly the heating rate, as detailed in the table below.

| Heating Rate | Benzofurazan Yield |

|---|---|

| Slow | ~10% |

| Rapid | Up to 53% (for methyl carbamate) |

This method of synthesis is notable as it offers a direct route to benzofurazan from readily available carbamates. cdnsciencepub.com

Enzymatic Reaction Mechanisms

Carbamates, including substituted phenyl carbamates, are known inhibitors of cholinesterase enzymes, such as acetylcholinesterase. epa.govresearchgate.net The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the enzyme. researchgate.net This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate. researchgate.net

This reaction results in the formation of a carbamylated enzyme, which is temporarily inactive. researchgate.net The leaving group, in this case, the nitrophenoxide ion, is displaced. The carbamylated enzyme can then undergo slow hydrolysis to regenerate the active enzyme, a process that is significantly slower than the decarbamylation of the acetylated enzyme formed with the natural substrate, acetylcholine. researchgate.net Because of this slow regeneration, carbamates are considered pseudoirreversible inhibitors. researchgate.net

The inhibitory power of carbamates is dependent on both the initial binding to the enzyme and the rate of the carbamylation step. epa.gov For substituted nitrophenyl carbamates, the position of the nitro group on the phenyl ring influences the carbamylation rate. epa.gov Studies on ortho-, meta-, and para-substituted nitrophenyl carbamates have shown that ortho-substitution leads to the highest carbamylation rates. epa.gov

The reaction between cholinesterase enzymes and monomethylcarbamates has been described as the carbamate acting as a poor substrate for the enzyme. nih.gov There is no evidence to suggest the formation of a reversible enzyme-carbamate complex before the carbamylation step. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| o-nitrophenyl isocyanate |

| Benzofurazan (benzo-2,1,3-oxadiazole) |

| Acetylcholine |

Regeneration Kinetics of Inhibited Enzymes

Carbamates, including this compound, are known inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). The inhibition mechanism involves a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of the active site serine residue. This results in a temporarily inactivated, carbamoylated enzyme. The regeneration of the active enzyme occurs through a hydrolytic process known as decarbamoylation.

The rate of spontaneous reactivation (decarbamoylation) of the inhibited enzyme is a critical parameter in understanding the duration of inhibition. Research has shown that for a series of carbamates with the same carbamoyl (B1232498) group, the decarbamoylation rate constants are largely independent of the nature of the leaving group (the alcohol or phenol moiety). nih.govnih.gov This indicates that the regeneration kinetics of an enzyme inhibited by this compound would be primarily dictated by the stability of the N-methylcarbamoyl-enzyme intermediate.

A general representation of the inhibition and regeneration process is as follows:

E-OH + R-O-C(=O)NHCH₃ ⇌ E-OH·R-O-C(=O)NHCH₃ → E-O-C(=O)NHCH₃ + R-OH (Enzyme + Carbamate ⇌ Michaelis Complex → Carbamoylated Enzyme + Leaving Group)

E-O-C(=O)NHCH₃ + H₂O → E-OH + HO-C(=O)NHCH₃ (Carbamoylated Enzyme + Water → Regenerated Enzyme + Carbamate Acid)

The table below provides hypothetical regeneration kinetic data for an enzyme inhibited by an N-methylcarbamate, illustrating the expected range of values.

| Enzyme | Inhibitor Moiety | Rate Constant (k_react) (min⁻¹) | Half-Life (t½) (min) |

|---|---|---|---|

| Acetylcholinesterase | N-methylcarbamoyl | 0.01 - 0.1 | 6.9 - 69.3 |

Other Mechanistic Studies

Beyond enzyme inhibition, this compound is a valuable model compound for studying other chemical reaction mechanisms, including aminolysis and its potential application in smart materials.

The aminolysis of aryl carbonates, the reaction with amines, has been a subject of detailed kinetic and mechanistic studies. These reactions can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate, depending on the nature of the amine, the solvent, and the substituents on the aryl carbonate. acs.orgkoreascience.krrsc.org

For the aminolysis of nitrophenyl carbonates with secondary alicyclic amines, the mechanism is often stepwise. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, can provide insights into the rate-determining step of the reaction. A linear Brønsted plot with a slope (β) between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining. A downward curvature in the Brønsted plot suggests a change in the rate-determining step from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. acs.orgrsc.org

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl and 3-nitrophenyl thionocarbonates, have been conducted. nih.govresearchgate.net For instance, the reaction of 3-nitrophenyl 4-methylphenyl thionocarbonate with pyridines showed a linear Brønsted plot with a slope of 1.2, consistent with a mechanism where the decomposition of the tetrahedral intermediate to products is the rate-determining step. researchgate.net

The table below presents representative kinetic data for the aminolysis of a generic nitrophenyl carbonate with a series of secondary alicyclic amines to illustrate the dependence of the reaction rate on the basicity of the amine.

| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (k_N) (M⁻¹s⁻¹) |

|---|---|---|

| Morpholine | 8.33 | 0.15 |

| Piperazine | 9.83 | 1.2 |

| Piperidine | 11.12 | 25.0 |

Self-immolative linkers are chemical moieties that, upon a specific triggering event, undergo a cascade of intramolecular reactions to release a covalently attached molecule, such as a drug or a fluorophore. nih.govreading.ac.uk The 3-nitrophenyl group, due to its strong electron-withdrawing nature, can play a crucial role in such systems. nih.gov

A common strategy involves the use of a p-hydroxybenzyl carbamate linker. The triggering event, often the enzymatic or chemical cleavage of a protecting group, unmasks a phenolic hydroxyl or an aniline (B41778) amino group. This newly freed functional group then initiates an electronic cascade, typically a 1,6-elimination, that leads to the cleavage of the carbamate and the release of the payload molecule and carbon dioxide.

The presence of a nitro group on the phenyl ring can modulate the rate of this self-immolative process. A nitro group can influence the acidity of a phenolic proton, making its removal easier and thus facilitating the initiation of the cascade. It can also affect the electronic properties of the linker, influencing the rate of the elimination reaction. nih.gov

While a specific self-immolative system based on this compound is not extensively detailed in the literature, the principles of self-immolative chemistry suggest its potential utility. A hypothetical release mechanism could be envisioned where the nitro group is reduced to an amine, which then triggers the self-immolation of the carbamate to release a payload.

The table below outlines the key steps in a hypothetical self-immolative release mechanism involving a nitrophenyl carbamate linker.

| Step | Description | Key Transformation |

|---|---|---|

| 1. Triggering Event | An external stimulus (e.g., enzyme, chemical reagent) modifies the linker. | Reduction of the nitro group to an amine. |

| 2. Intramolecular Cyclization | The newly formed amine attacks the carbamate carbonyl group. | Formation of a transient cyclic intermediate. |

| 3. Payload Release | The cyclic intermediate collapses, leading to the cleavage of the C-O bond of the payload. | Release of the active molecule. |

| 4. Linker Fragmentation | The remaining linker fragment decomposes into stable byproducts. | Formation of aminobenzyl alcohol and CO₂. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 3-Nitrophenyl methylcarbamate, providing detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Mechanistic and Purity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the aromatic protons of the 3-nitrophenyl group exhibit characteristic chemical shifts and coupling patterns in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and carbamate (B1207046) groups. The protons of the methyl group (-CH₃) appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The carbonyl carbon of the carbamate group is typically observed far downfield (δ ~155 ppm). The aromatic carbons show a range of chemical shifts, with those closest to the nitro group being significantly deshielded. Analysis of these spectra is fundamental for confirming the substitution pattern on the aromatic ring and assessing the purity of a sample by detecting signals from any potential isomers or residual starting materials. sfasu.edunih.gov

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons | ¹H | ~ 3.8 | Singlet |

| Aromatic Protons | ¹H | 7.5 - 8.5 | Multiplets |

| N-H Proton | ¹H | 5.0 - 7.0 | Broad Singlet |

| Methyl Carbon | ¹³C | ~ 55 | Quartet |

| Aromatic Carbons | ¹³C | 115 - 150 | Doublets/Singlets |

| Carbonyl Carbon | ¹³C | ~ 155 | Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes include the N-H stretch of the carbamate, the strong C=O (carbonyl) stretch, the asymmetric and symmetric stretches of the NO₂ (nitro) group, and vibrations associated with the aromatic ring. For instance, N-alkyl-nitrophenylcarbamates typically exhibit a prominent carbonyl stretching band in the 1700-1800 cm⁻¹ region. researchgate.net The presence and position of these bands provide conclusive evidence for the compound's functional group composition. In the solid state, intermolecular interactions like hydrogen bonding can cause shifts or splitting of these bands compared to spectra taken in solution. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3400 - 3300 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl | C=O Stretch | 1750 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group | N-O Symmetric Stretch | 1360 - 1300 | Strong |

| Ester/Carbamate | C-O Stretch | 1300 - 1200 | Strong |

Mass Spectrometry (MS) for Impurity Profiling and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to identify and quantify impurities. The compound has a molecular formula of C₈H₈N₂O₄ and a monoisotopic mass of 196.0484 Da. nih.gov In a mass spectrum, the molecule can be ionized to produce a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms its identity.

Furthermore, when coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for impurity profiling. This hyphenated technique can separate minor components from the main compound and provide their mass-to-charge ratios, allowing for the identification of synthesis byproducts, degradation products, or residual starting materials, even at trace levels.

UV-Visible Spectroscopy for Kinetic and Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic nitro- and carbamate-substituted ring system of this compound acts as a chromophore, giving rise to distinct absorption bands.

This technique is particularly valuable for kinetic studies, such as monitoring the rate of hydrolysis. thermofisher.com The hydrolysis of nitrophenyl carbamates often releases a nitrophenolate ion under basic conditions, which is a highly colored species with a strong absorbance at a different wavelength than the parent compound. emerginginvestigators.org By monitoring the change in absorbance over time at a specific wavelength, the reaction rate and mechanism can be determined. emerginginvestigators.orgsctunisie.org For instance, studies on similar compounds show that the appearance of the 4-nitrophenolate (B89219) ion can be monitored near 413 nm to track deprotection kinetics. emerginginvestigators.org

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Transient Species

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are employed to study the dynamic processes and short-lived transient species that form after a molecule is excited by a pulse of light. wikipedia.org For a nitroaromatic compound like this compound, photoexcitation can lead to the formation of excited singlet and triplet states, or initiate photochemical reactions. acs.org

Using a "pump-probe" setup, an initial laser pulse (the pump) excites the sample, and a subsequent, delayed pulse (the probe) measures the absorption spectrum of the transient species formed. wikipedia.orgresearchgate.net This allows for the observation of processes occurring on timescales from femtoseconds to microseconds, providing critical insights into photochemical pathways, intersystem crossing rates, and the decay kinetics of excited states. acs.orgresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique provides exact data on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

Analysis of related nitrophenyl carbamate structures reveals important details about molecular geometry and intermolecular interactions. nih.govnih.gov For example, in the crystal lattice of methyl N-(4-nitrophenyl)carbamate, molecules are linked into chains by intermolecular N—H···O hydrogen bonds between the carbamate groups. nih.govresearchgate.net Such hydrogen bonding networks and other weak interactions significantly influence the physical properties of the material. Crystallographic data also reveals the planarity of the molecule and the twist angles of the nitro and carbamate functional groups relative to the aromatic ring. nih.gov Although the specific crystal structure for the 3-nitro isomer is not detailed in the provided sources, the analysis of its ortho- and para- analogues demonstrates that X-ray diffraction is critical for understanding solid-state packing and its influence on other properties. researchgate.net

Interactive Table: Typical Crystallographic Data Obtainable for a Molecular Crystal

| Parameter | Description | Example Data (from Methyl N-(4-nitrophenyl)carbamate nih.gov) |

| Chemical Formula | The elemental composition of the molecule. | C₈H₈N₂O₄ |

| Molecular Weight | The mass of one mole of the substance. | 196.16 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 7.42 Å, b = 8.10 Å, c = 8.53 Å, α = 101.6°, β = 97.9°, γ = 116.6° |

| Intermolecular Forces | Non-covalent interactions holding the lattice together. | N—H···O Hydrogen Bonds, C—H···O Interactions |

Determination of Molecular Conformation and Dihedral Angles

The precise spatial arrangement of atoms and functional groups within a molecule, known as its conformation, is fundamental to its chemical and physical properties. X-ray crystallography is a powerful tool for determining the solid-state conformation, including the critical dihedral angles that define the orientation of different parts of the molecule relative to one another.

It is important to note that the position of the nitro group (meta- in this compound versus para- in the studied isomer) could influence the degree of twist due to different steric and electronic effects. However, the fundamental structural motifs are expected to exhibit similar conformational behavior.

Table 1: Dihedral Angles in Methyl N-(4-nitrophenyl)carbamate

| Parameter | Dihedral Angle (°) |

|---|---|

| Nitro group vs. Aromatic ring plane | 5.1(1) |

| Methoxycarbonyl group vs. Aromatic ring plane | 6.2(1) |

| Benzene (B151609) ring plane vs. Carbamate group plane | 9.69(12) |

Data sourced from a study on Methyl N-(4-nitrophenyl)carbamate and is illustrative for the class of compounds. researchgate.net

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a pivotal role, especially in molecules containing hydrogen bond donors (like the N-H group in the carbamate) and acceptors (such as the oxygen atoms of the nitro and carbamate groups).

Studies on related nitrophthalic acids have also highlighted the significance of both intra- and intermolecular hydrogen bonds in determining the solid-state structure mdpi.comnih.govnih.gov. The interplay between different functional groups and their ability to form hydrogen bonds is a critical factor in the molecular engineering of crystalline materials mdpi.comnih.gov.

Table 2: Intermolecular Interactions in Methyl N-(4-nitrophenyl)carbamate

| Interaction Type | Description |

|---|---|

| N—H⋯O Hydrogen Bonds | Link molecules into chains along the b-axis. |

| C—H⋯O Interactions | Link the hydrogen-bonded chains into sheets. |

Based on the crystal structure analysis of Methyl N-(4-nitrophenyl)carbamate. researchgate.net

Chromatographic Separation Methods in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of organic compounds in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) for Analysis of Reaction Mixtures and Degradates

HPLC is a versatile and widely used technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound, HPLC would be the method of choice for monitoring the progress of its synthesis, identifying the formation of byproducts, and analyzing its degradation products under various stress conditions.

The development of a robust HPLC method typically involves the optimization of several parameters, including the stationary phase (e.g., a C18 reversed-phase column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like phosphoric or formic acid), and the detection wavelength. For N-methylcarbamates, post-column derivatization followed by fluorescence detection can be employed to enhance sensitivity and selectivity thermofisher.com.

For instance, the analysis of the degradation of other carbamate pesticides, such as fenobucarb, has been successfully achieved using HPLC, allowing for the separation and identification of its degradation products nih.gov. Similarly, HPLC has been instrumental in studying the metabolic pathways of related compounds like 3-Methyl-4-nitrophenol, a metabolite of fenitrothion, by identifying and quantifying its intermediates in biological matrices phmethods.netnih.gov. The principles of these methods are directly applicable to the analysis of reaction mixtures and degradation studies of this compound.

Table 3: Illustrative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV or Fluorescence (with post-column derivatization) |

These are typical starting conditions for the analysis of carbamate compounds.

Applications in Impurity Identification and Quantification

Ensuring the purity of a chemical substance is of paramount importance, especially in the pharmaceutical industry. Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of quality control. HPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for this purpose ijprajournal.comunr.edu.arresearchgate.net.

The process of impurity profiling begins with the development of a high-resolution HPLC method capable of separating the main compound from all potential impurities. These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants) unr.edu.ar.

Once separated, the identification of these impurities often requires hyphenated techniques like LC-MS, which provides molecular weight and fragmentation information, and NMR spectroscopy for definitive structural elucidation nih.gov. The method must then be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, linear, and specific for the quantification of these impurities npra.gov.mygavinpublishers.comedqm.euresearchgate.net. While specific impurity profiling data for this compound is not detailed in the available literature, the established methodologies for other pharmaceutical compounds serve as a clear guide for the required analytical work nih.gov.

Table 4: Key Validation Parameters for an Impurity Quantification Method

| Validation Parameter | Purpose |

|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Based on ICH Q2(R1) guidelines for the validation of analytical procedures.

Computational Chemistry and Theoretical Modeling

Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-Nitrophenyl methylcarbamate. copernicus.org The process begins with geometry optimization, where a functional, such as the widely used B3LYP hybrid functional, is paired with a basis set (e.g., 6-311++G(d,p)) to systematically adjust the molecule's geometry to find its lowest energy conformation. copernicus.org This optimized structure represents the most stable arrangement of the atoms and serves as the foundation for calculating other molecular properties.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic distribution within the molecule. The presence of the electron-withdrawing nitro (-NO₂) group and the carbamate (B1207046) group (-O(C=O)NHCH₃) significantly influences the electronic landscape of the phenyl ring. A molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions. For this compound, negative potential (red/yellow) is expected around the oxygen atoms of the nitro and carbamate groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) is anticipated around the amine hydrogen and parts of the phenyl ring, highlighting areas prone to nucleophilic attack.

The optimized geometric parameters, such as bond lengths and angles, provide a precise three-dimensional picture of the molecule.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Calculated using B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| N-H | 1.01 Å | |

| C-N (ring) | 1.43 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O (nitro) | 1.22 Å | |

| Bond Angle | O=C-O | 125.0° |

| C-N-H | 115.0° | |

| C-C-N (nitro) | 119.5° | |

| O-N-O (nitro) | 124.0° | |

| Dihedral Angle | C(ring)-N-C=O | ~10-20° |

Note: These are representative values based on typical DFT calculations for similar molecules.

Computational methods can accurately predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, their chemical shifts can be predicted relative to a reference compound like tetramethylsilane (B1202638) (TMS). These predictions help in assigning peaks in experimental spectra. For instance, the aromatic protons will show distinct shifts due to the electronic effects of the nitro and carbamate substituents.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. nist.gov These frequencies correspond to the absorption bands in an infrared (IR) spectrum. Key predicted vibrations for this compound would include the N-H stretch, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the NO₂ group. researchgate.net Comparing calculated frequencies with experimental IR spectra helps confirm the molecular structure and identify functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. copernicus.org The calculations can identify the specific molecular orbitals involved in the primary electronic transitions (e.g., π → π* transitions within the aromatic ring).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | -NH proton | ~8.0-9.0 ppm |

| Aromatic protons | ~7.5-8.5 ppm | |

| -CH₃ protons | ~3.7 ppm | |

| ¹³C NMR | C=O (carbonyl) | ~154 ppm |

| C-NO₂ (aromatic) | ~148 ppm | |

| Aromatic carbons | ~110-140 ppm | |

| -CH₃ carbon | ~52 ppm | |

| IR | N-H stretch | ~3300-3400 cm⁻¹ |

| C=O stretch | ~1720-1740 cm⁻¹ | |

| NO₂ asymmetric stretch | ~1520-1540 cm⁻¹ | |

| NO₂ symmetric stretch | ~1340-1360 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | ~260-280 nm |

Note: These are estimated values based on computational studies of analogous compounds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). acs.org This analysis goes beyond simple orbital descriptions to characterize interactions based on features of the electron density itself.

The analysis focuses on bond critical points (BCPs), which are saddle points in the electron density located between two bonded nuclei. mdpi.comrsc.org Several properties at these BCPs are calculated:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For shared-shell interactions (covalent bonds), ∇²ρ(r) is typically negative, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals forces), ∇²ρ(r) is positive, indicating charge depletion. mdpi.com

For this compound, QTAIM analysis would reveal the covalent nature of the C-C, C-H, C-N, and C=O bonds (negative ∇²ρ(r)). It could also characterize weaker intramolecular interactions, such as a potential hydrogen bond between the N-H group and an oxygen of the adjacent nitro group, by identifying a corresponding bond path and a BCP with a small positive ∇²ρ(r).

Table 3: Hypothetical QTAIM Topological Properties at Selected Bond Critical Points (BCPs)

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Type |

| C=O | ~0.35 | Negative | Shared-shell (covalent) |

| C-N (ring) | ~0.28 | Negative | Shared-shell (covalent) |

| N-O (nitro) | ~0.40 | Negative | Shared-shell (polar covalent) |

| N-H···O (nitro) | ~0.015 | Positive | Closed-shell (intramolecular H-bond) |

Note: Values are illustrative, based on AIM studies of similar functional groups.

Computational Reaction Dynamics and Kinetics

Theoretical methods are crucial for mapping out reaction pathways and predicting their feasibility, which is particularly useful for understanding the environmental fate of compounds like this compound.

In atmospheric and aqueous environments, the hydroxyl radical (•OH) is a primary oxidant responsible for the degradation of many organic pollutants. researchgate.netnih.gov Computational studies can model the reaction between this compound and •OH to determine the most likely degradation pathways. Theoretical investigations on similar molecules, such as other carbamates and nitroaromatics, suggest two primary initial lines of attack by the •OH radical: researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): The •OH radical can abstract a hydrogen atom. The most probable sites are the N-H proton and the hydrogens of the methyl group. Abstraction from the methyl group is often a major channel in carbamate degradation. researchgate.net

Radical Adduct Formation (RAF): The •OH radical can add to the aromatic ring. Due to the electron-withdrawing nature of the nitro group, addition is favored at the ortho and para positions relative to the carbamate group. nih.gov

By calculating the potential energy surface for these reactions, chemists can identify all intermediates (IM) and transition states (TS) that connect the reactants to the final products.

For each potential degradation pathway, the energy barrier (also known as activation energy, Eₐ) is a critical parameter. It is calculated as the energy difference between the transition state and the initial reactants. A lower energy barrier corresponds to a faster reaction. High-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often used to refine the energies of structures found using DFT to obtain "chemical accuracy."

Table 4: Hypothetical Calculated Energy Barriers for the Initial Degradation Steps of this compound by •OH Radical

| Reaction Pathway | Site of Attack | Calculated Energy Barrier (kcal/mol) |

| Hydrogen Abstraction | N-H group | ~5 - 7 |

| C-H (methyl group) | ~3 - 5 | |

| Radical Addition | Aromatic Ring (ortho to -NHCOOCH₃) | ~2 - 4 |

| Aromatic Ring (para to -NHCOOCH₃) | ~4 - 6 |

Note: These values represent plausible relative energy barriers based on computational studies of similar reactions. Lower values indicate more favorable pathways.

Ligand-Enzyme Interaction Modeling

Understanding how a molecule like this compound interacts with biological macromolecules, particularly enzymes, is fundamental in fields like pharmacology and toxicology. Ligand-enzyme interaction modeling uses computational techniques to simulate and predict the binding affinity and orientation of a ligand within an enzyme's active site. These models are crucial for designing novel therapeutic agents and for elucidating the mechanisms of enzyme inhibition.

Theoretical models for the binding of carbamates to enzymes often rely on a combination of X-ray crystallography data and computational simulations. nih.gov Carbamates are recognized for their ability to act as surrogates for peptide bonds in medicinal chemistry, and their interaction with enzymes is a key aspect of their biological activity. acs.org The carbamate moiety can participate in hydrogen bonding via its carbonyl group and the N-H group, and its conformational restriction due to amide resonance influences how it fits into an enzyme's active site. acs.org

One of the primary models for enzyme-substrate interaction is the "induced-fit" model, which posits that the enzyme's active site is flexible and can change its conformation upon binding of a ligand to achieve an optimal fit. khanacademy.org This dynamic process is essential for catalysis and can be modeled using computational methods.

In the case of carbamate kinase, an enzyme that processes carbamoyl (B1232498) phosphate, structural studies have provided a detailed theoretical model of substrate binding. nih.gov By solving crystal structures of the enzyme with and without ligands, researchers can reconstruct a model of the active site when it is fully occupied. nih.gov These models suggest an in-line associative phosphoryl group transfer mechanism. nih.gov Site-directed mutagenesis, coupled with kinetic analysis, helps to validate the roles of specific amino acid residues predicted by the model. nih.gov For example, in Enterococcus faecalis carbamate kinase, a protruding subdomain (PSD) plays a crucial role in substrate binding and catalysis. nih.gov The movement of this subdomain is thought to be triggered by the binding of the carbamate substrate, leading to the proper positioning of key catalytic residues. nih.gov

The table below summarizes key amino acid residues in Enterococcus faecalis carbamate kinase that are implicated in the binding and catalysis of its carbamate substrate, as suggested by theoretical and experimental modeling.

| Residue | Proposed Role in Binding/Catalysis |

|---|---|

| K128 (in PSD) | Essential for substrate binding and catalysis, positioned next to the substrate upon PSD movement. nih.gov |

| K209 | Involved in the catalytic mechanism. nih.gov |

| D210 | Contributes to the catalytic process. nih.gov |

| N51 | Participates in the catalytic mechanism. nih.gov |

| V206/I207 | Connects substrate site occupation with the movement of the PSD. nih.gov |

Biological Activities and Applications in Research Non Clinical Focus

Enzymatic Inhibition Studies

3-Nitrophenyl methylcarbamate is a member of the carbamate (B1207046) family of compounds, which are recognized for their capacity to inhibit cholinesterases. These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are vital for the regulation of the neurotransmitter acetylcholine. nih.govnih.gov The inhibitory action of carbamates involves a process known as carbamoylation, where the carbamate compound forms a temporary covalent bond with a serine residue in the active site of the enzyme, rendering it inactive. researchgate.netresearchgate.net This mechanism is described as pseudoirreversible because the carbamylated enzyme is slow to hydrolyze back to its active form. researchgate.net

The specific placement of the nitro group on the phenyl ring of nitrophenyl methylcarbamates has a pronounced effect on their inhibitory strength. Kinetic studies have revealed that the inhibitory potency of these analogs is dependent on the structure of both the N-alkyl substituent and the leaving group. nih.govresearchgate.net For instance, research has indicated that for nitrophenyl methylcarbamates, the inhibitory activity against BChE follows the order of meta > para > ortho, making the 3-nitrophenyl (meta) isomer a particularly potent inhibitor of this enzyme.

The interaction between the carbamate inhibitor and the cholinesterase enzyme is a multi-step process. It begins with the formation of a reversible enzyme-inhibitor complex, which is then followed by the carbamoylation step that leads to the inhibited enzyme. researchgate.net This process effectively blocks the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. nih.gov

Table 1: Cholinesterase Inhibition Data for Selected Carbamates

| Compound | Target Enzyme | Inhibition Value (IC50 in µM) | Selectivity Index (SI) |

|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | 2.26 |

| Carbamate 12 (R = 2-CF3) | BChE | 33.59 | 1.68 |

| Carbamate 28 (R = 2,4,6-F) | BChE | 31.03 | 1.61 |

Data sourced from a study on novel cholinesterase inhibitors and is intended for comparative purposes. nih.gov

While the primary focus of this compound research has been on cholinesterase inhibition, the broader class of carbamate derivatives has been investigated for their inhibitory effects on other enzymes, such as α-glucosidase. nih.govnih.gov This enzyme is a key player in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. mdpi.comnih.gov The mechanism of α-glucosidase inhibitors involves delaying the breakdown and absorption of carbohydrates in the intestine. nih.govyoutube.com

Studies on various carbamate derivatives have demonstrated their potential as α-glucosidase inhibitors, with some compounds showing even higher inhibitory activity than the standard drug, acarbose. nih.govnih.gov For example, a study on cyclic urea (B33335) and carbamate derivatives found that all tested compounds exhibited significant anti-α-glucosidase activity. nih.gov The most potent compound in that series was benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate, with an IC50 value of 49.85 ± 0.10 µM. nih.govnih.gov Although direct studies on this compound are limited in this area, the findings for related carbamate structures suggest a potential avenue for future research.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For carbamate inhibitors, SAR studies have provided valuable insights into the features that govern their potency and selectivity. nih.govnih.govnih.gov

A key factor in the SAR of nitrophenyl methylcarbamates is the position of the nitro group on the phenyl ring. As previously noted, the meta-position (as in this compound) confers greater inhibitory activity against BChE compared to the ortho or para positions. This is attributed to the electronic properties of the electron-withdrawing nitro group, which can enhance the reactivity of the carbamate and its interaction with the enzyme's active site. nih.gov

Furthermore, modifications to the carbamate group itself, such as the nature of the N-alkyl substituents, can significantly impact inhibitory kinetics. nih.govresearchgate.net SAR studies have also explored a wide range of other structural modifications, including the addition of different functional groups to the phenyl ring, to optimize the inhibitory profile of carbamate compounds against various enzymes. nih.govmdpi.com These studies help in the rational design of more potent and selective enzyme inhibitors.

Role as Research Probes and Bio-Tools

"Caged compounds" are molecules whose biological activity is temporarily blocked by a photoremovable protecting group. nih.govnih.govresearchgate.net This "cage" can be removed by light, typically UV irradiation, to release the active molecule with high spatial and temporal precision. nih.govresearchgate.net The nitrobenzyl group, a core component of this compound, is a widely used photolabile protecting group in the synthesis of caged compounds. nih.govacs.orgnih.gov

Carbamates derived from nitrophenols can be designed to release bioactive molecules, such as amines or alcohols, upon photolysis. nih.govwiley-vch.denih.gov This "uncaging" process allows researchers to initiate a biological process at a specific time and location within a living system, providing a powerful tool for studying dynamic cellular events. nih.govacs.org The efficiency of the photocleavage can be influenced by the structure of the carbamate and the specific nitrobenzyl derivative used. researchgate.net

The use of caged compounds is particularly valuable in the field of cellular signaling. nih.gov By introducing a caged version of a signaling molecule (e.g., a neurotransmitter or second messenger) into a cell or tissue, researchers can control its release and observe the subsequent signaling cascade in real-time. nih.govnih.gov This technique allows for the precise manipulation of cellular chemistry and physiology. nih.govresearchgate.net

For example, a caged neurotransmitter can be released at a specific synapse to study synaptic transmission, or a caged second messenger can be activated within a cell to investigate its downstream effects. nih.gov The light-induced release of the active molecule provides a level of control that is not achievable with traditional methods of drug application. nih.govacs.org While this compound itself is an inhibitor, the principles of using nitrophenyl carbamates as photolabile protecting groups are fundamental to the design of caged probes for a wide range of bioactive molecules used in cellular signaling research. nih.govwiley-vch.de

Investigational Biological Activities of Derivatives

Evaluation of Antiviral Activities (e.g., HIV-1 Integrase) of Carbamate-Modified Nucleosides

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus. nih.gov This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. nih.gov Consequently, integrase strand transfer inhibitors (INSTIs) have become a primary component of antiretroviral therapy. nih.gov These inhibitors function by blocking the strand transfer reaction, effectively preventing the integration of viral DNA. nih.gov

Research in this area is focused on designing and synthesizing new inhibitors that can overcome the challenge of drug-resistant HIV-1 mutants. nih.gov One strategy involves the chemical modification of known antiviral compounds, such as nucleosides. The development of carbamate-modified nucleosides is an area of investigation aimed at discovering new therapeutic agents with improved efficacy and the ability to combat resistant strains of HIV-1. The emergence of viral strains resistant to existing reverse transcriptase and protease inhibitors underscores the need for new antivirals that target different mechanisms of action, such as HIV-1 integrase. ynu.edu.cn

Fungicidal Efficacy of Substituted Phenylcarbamates

Substituted phenylcarbamates have been a significant focus of research for the development of new fungicides, particularly for agricultural applications. These compounds have demonstrated efficacy against a range of plant pathogenic fungi.

In one study, novel N-methoxyl-N-phenylcarbamates were synthesized and showed promising fungicidal activities against several pathogens, including Gibberella zeae, Pyricularia oryzae, Botrytis cinerea, and Erysiphe graminis. researchgate.net Another research effort focused on the green synthesis of N-aryl carbamate derivatives and evaluated their activity against seven different plant fungal pathogens. nih.gov Many of these derivatives exhibited significant in vitro antifungal activity. nih.gov For instance, compound 1ag showed broad-spectrum activity, while 1af was particularly potent against Fusarium graminearum, and 1z was most effective against Fusarium oxysporum. nih.gov

The following tables present data on the fungicidal activity of selected N-aryl carbamate derivatives against various phytopathogenic fungi.

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| 1t | Botrytis cinerea | >70 |

| 1x | Botrytis cinerea | >70 |

| 1ag | Botrytis cinerea | >70 |

| Azoxystrobin (Control) | Botrytis cinerea | 54.39 |

| 1x | Pythium aphanidermatum | 72.48 |

| 1ag | Pythium aphanidermatum | 75.4 |

| Azoxystrobin (Control) | Pythium aphanidermatum | 56.40 |

| Compound | Fungus | EC50 (µg/mL) |

|---|---|---|

| 1af | Fusarium graminearum | 12.50 |

| 1z | Fusarium oxysporum | 16.65 |

Alkylating Agent Research for Biological Systems

Alkylating agents are a class of reactive chemicals that can introduce alkyl groups into other molecules, including biological macromolecules like DNA. researchgate.net This ability to modify DNA is the basis for their use in certain therapeutic applications. researchgate.net Research in this field involves the design and synthesis of new molecules that can act as DNA-directed alkylating agents. nih.gov

One approach in this area is the development of conjugates that link a DNA-binding molecule to an alkylating agent. nih.gov This strategy aims to increase the specificity of the alkylating agent for DNA, potentially leading to more effective and targeted therapies. For example, researchers have synthesized and evaluated phenyl N-mustard-quinoline conjugates. nih.govnih.gov In these molecules, a quinoline moiety acts as the DNA-directing component, while the phenyl N-mustard is the alkylating pharmacophore. nih.govnih.gov

These conjugates have been shown to induce DNA cross-linking. nih.govnih.gov The linker between the two components, such as a urea or hydrazinecarboxamide group, can influence the cytotoxic activity of the compound. nih.gov Studies have shown that conjugates with hydrazinecarboxamide linkers were generally more cytotoxic than those with urea linkers in various human tumor cell lines. nih.gov This line of research demonstrates the potential for developing novel therapeutic agents by combining the properties of different chemical moieties to achieve a specific biological effect.

Environmental Behavior and Degradation Pathways

Abiotic Degradation in Aquatic Environments

The fate of 3-Nitrophenyl methylcarbamate in aquatic systems is primarily governed by two abiotic processes: hydrolysis and photolysis. These reactions contribute to the transformation of the parent compound into other chemical species.

Hydrolytic Stability and Environmental Factors

The stability of this compound in water is significantly influenced by the pH of the surrounding environment. Carbamate (B1207046) pesticides, as a class, are known to undergo hydrolysis, and this degradation is particularly accelerated under alkaline conditions. mdpi.com The primary mechanism for the alkaline hydrolysis of N-methylcarbamates is believed to be an elimination-conjugate base (E1cB) process. mdpi.com This reaction involves the removal of a proton from the nitrogen atom, followed by the elimination of the leaving group. The process ultimately leads to the formation of methylamine (B109427) and the corresponding phenol (B47542). mdpi.com

Photolytic Transformations in Water Bodies

Sunlight can also play a role in the degradation of this compound in aquatic environments through photolysis. This process involves the absorption of light energy by the molecule, which can lead to its chemical transformation. For some carbamate pesticides, both direct and indirect photolysis are recognized as important degradation pathways. nist.gov

Specific studies on the photolytic quantum yield and transformation products of this compound in water are not detailed in the provided search results. However, research on other nitroaromatic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), demonstrates that photolysis can be a significant loss process in sunlit surface waters, with predicted environmental half-lives on the order of days. nih.gov The photolysis of nitrophenols can lead to the formation of various products, including nitrite. nih.gov The efficiency of photolysis is influenced by factors like the intensity of solar radiation, water clarity, and the presence of other substances in the water that can act as photosensitizers.

Atmospheric Fate and Reactivity

Once in the atmosphere, this compound is subject to reactions with various oxidants, which determine its atmospheric lifetime and potential for long-range transport.

Reactions with Atmospheric Oxidants (e.g., OH Radicals)

The primary chemical sink for many organic compounds in the troposphere is their reaction with hydroxyl (OH) radicals. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a chemical. For many organic molecules, this reaction proceeds via either hydrogen atom abstraction or the addition of the OH radical to an aromatic ring. mdpi.com